molecular formula C10H8BrN B1341349 6-Bromo-3-methylquinoline CAS No. 97041-63-9

6-Bromo-3-methylquinoline

Cat. No.: B1341349
CAS No.: 97041-63-9
M. Wt: 222.08 g/mol
InChI Key: VLKIHAKQTRBPLC-UHFFFAOYSA-N
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Description

6-Bromo-3-methylquinoline is an organic compound with the molecular formula C10H8BrN It is a derivative of quinoline, where a bromine atom is substituted at the 6th position and a methyl group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylquinoline typically involves the bromination of 3-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 6th position of the quinoline ring. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) under controlled conditions to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of greener and more sustainable methods, such as microwave-assisted synthesis or solvent-free conditions, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-methylquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylquinoline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to antibacterial effects . The bromine substitution can enhance binding affinity and selectivity towards the target molecules.

Comparison with Similar Compounds

    3-Methylquinoline: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

    6-Chloro-3-methylquinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    Quinoline: The parent compound without any substitutions, used as a reference for studying the effects of different substituents.

Uniqueness: 6-Bromo-3-methylquinoline is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties. The bromine atom increases the compound’s reactivity towards nucleophilic substitution, while the methyl group can influence its electronic properties and steric interactions.

Properties

IUPAC Name

6-bromo-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKIHAKQTRBPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588917
Record name 6-Bromo-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97041-63-9
Record name 6-Bromo-3-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97041-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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